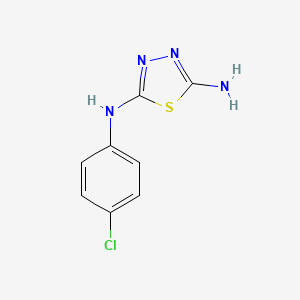
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The “N2-(4-Chlorophenyl)” part suggests that a 4-chlorophenyl group is attached to the nitrogen atom in the second position of the thiadiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the 4-chlorophenyl group) would all influence its properties .Applications De Recherche Scientifique
Synthesis Methods
- A study by Zhou Jian-feng (2010) focused on a new method of preparation for N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine, offering insights into the synthesis process which could be applicable to related compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Zhou Jian-feng, 2010).
Corrosion Inhibition
- Bentiss et al. (2007) investigated some new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors, which included compounds similar to N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine. They found that these compounds could both inhibit and stimulate corrosion processes in certain conditions (Bentiss et al., 2007).
Dyeing Performance
- Malik et al. (2018) synthesized derivatives of thiadiazole for use in dyeing, which could suggest potential applications for N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine in the textile industry (Malik et al., 2018).
Structural and Electronic Properties
- Kerru et al. (2019) reported on the crystal and molecular structure of a compound closely related to N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine. Their findings provide insights into the structural geometry and electronic properties of such compounds (Kerru et al., 2019).
Antiviral Activity
- Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their antiviral activity, indicating potential biomedical applications for compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Chen et al., 2010).
Antimicrobial Agents
- Sah et al. (2014) worked on synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exploring its antimicrobial properties, which suggests similar applications for N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Sah et al., 2014).
Inhibition of Iron Corrosion
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron, which could be relevant for compounds like N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine (Kaya et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-5-1-3-6(4-2-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFCGOCRPXVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)
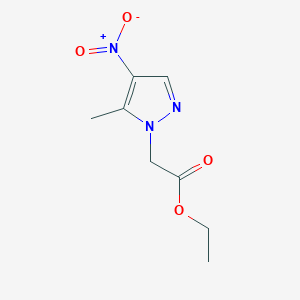
![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)
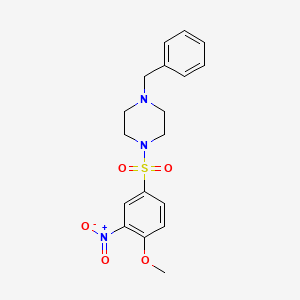

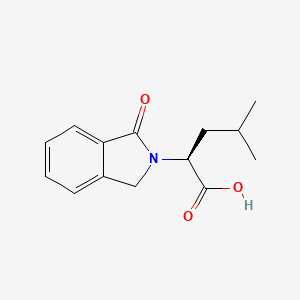
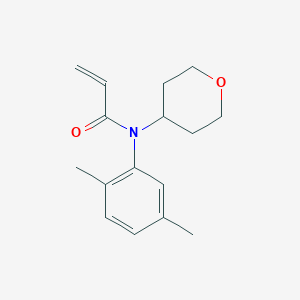
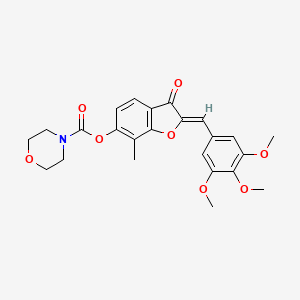
![N-{2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B2467421.png)

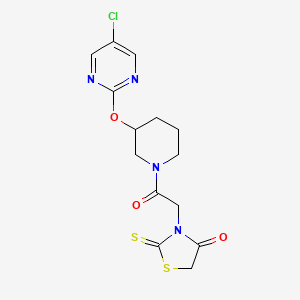
![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)
